N-(2,4-dimethoxyphenyl)-4-methylbenzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-methylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 2,4-dimethoxyphenyl moiety and a 4-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-methylbenzamide typically involves the reaction of 2,4-dimethoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically isolated by filtration and purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing RNA synthesis . This interaction disrupts bacterial gene transcription, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity by inhibiting bacterial RNA polymerase.
N-(2,4-dimethoxyphenyl)-4-methylbenzenemethanamine: This compound has similar structural features but different functional groups, leading to varied biological activities.
Uniqueness
N-(2,4-dimethoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(18)17-14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWCBNJDPXUGEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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